molecular formula C24H20N2O6S2 B4116985 N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide

N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide

Cat. No.: B4116985
M. Wt: 496.6 g/mol
InChI Key: SABYGYBMPSEGNZ-UHFFFAOYSA-N
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Description

N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6S2/c1-32-22-12-11-17(13-21(22)26(28)29)34(30,31)25-20-14-23(33-15-16-7-3-2-4-8-16)24(27)19-10-6-5-9-18(19)20/h2-14,25,27H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABYGYBMPSEGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SCC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the naphthyl core: This can be achieved through a Friedel-Crafts acylation reaction, followed by reduction and functional group transformations to introduce the hydroxy and benzylthio groups.

    Introduction of the methoxy and nitro groups: These groups can be introduced through nitration and methylation reactions, respectively.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include amines.

    Substitution: Products include substituted benzylthio derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe due to its unique structure.

    Medicine: Preliminary studies suggest it could have pharmacological activity, making it a candidate for drug development.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions could include binding to enzymes or receptors, leading to changes in cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide is unique due to the combination of functional groups in its structure. This combination allows it to participate in a wide range of chemical reactions and potentially interact with multiple molecular targets, making it a versatile compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide

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